8-((4-Phthalimidobutyl)oxy)thiochroman
Overview
Description
8-((4-Phthalimidobutyl)oxy)thiochroman is a synthetic organic compound that belongs to the class of thiochromans.
Preparation Methods
The synthesis of 8-((4-Phthalimidobutyl)oxy)thiochroman typically involves a multi-step process. One common method includes the substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to form 3-(phenylthio)-propanoic acids. These acids then undergo intramolecular Friedel-Crafts acylation to produce thiochroman-4-ones . The specific synthetic route for this compound involves the reaction of 4-phthalimidobutyl bromide with thiochroman-4-one under basic conditions.
Chemical Reactions Analysis
8-((4-Phthalimidobutyl)oxy)thiochroman undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phthalimide moiety, leading to the formation of different derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.
Medicine: Due to its structural similarity to other biologically active thiochromans, it is being investigated for its potential therapeutic effects, including antileishmanial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-((4-Phthalimidobutyl)oxy)thiochroman involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and proteins. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
8-((4-Phthalimidobutyl)oxy)thiochroman can be compared to other thiochroman derivatives, such as thiochroman-4-one and thioflavanones. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. For example, thiochroman-4-one derivatives have been shown to possess antileishmanial activity, while thioflavanones are known for their antioxidant properties .
Properties
IUPAC Name |
2-[4-(3,4-dihydro-2H-thiochromen-8-yloxy)butyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c23-20-16-9-1-2-10-17(16)21(24)22(20)12-3-4-13-25-18-11-5-7-15-8-6-14-26-19(15)18/h1-2,5,7,9-11H,3-4,6,8,12-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILQLILPMLTWGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)OCCCCN3C(=O)C4=CC=CC=C4C3=O)SC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165432 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153804-48-9 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153804489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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